PNU-282987 free base

Description

Propriétés

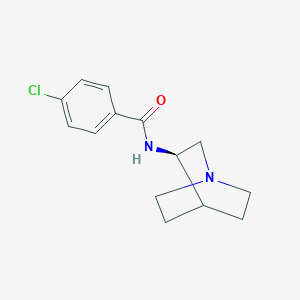

IUPAC Name |

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2O/c15-12-3-1-11(2-4-12)14(18)16-13-9-17-7-5-10(13)6-8-17/h1-4,10,13H,5-9H2,(H,16,18)/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WECKJONDRAUFDD-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)NC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1[C@H](C2)NC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701018122 |

Source

|

| Record name | N-[(3R)-1-Azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701018122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

711085-63-1 |

Source

|

| Record name | PNU-282987 free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0711085631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(3R)-1-Azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701018122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PNU-282987 FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27M563MU5U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

PNU-282987 Free Base: An In-depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

PNU-282987 is a potent and highly selective agonist for the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a ligand-gated ion channel implicated in a variety of central nervous system functions.[1] This technical guide delineates the mechanism of action of PNU-282987 free base, summarizing its binding affinity, functional potency, and downstream signaling effects. The document provides structured quantitative data, detailed experimental protocols derived from published literature, and visual diagrams of key signaling pathways to offer a comprehensive resource for researchers in neuroscience and drug development.

Core Mechanism of Action: Selective α7 nAChR Agonism

The primary mechanism of action of PNU-282987 is its function as a selective agonist at the α7 nicotinic acetylcholine receptor.[1] This receptor is a crucial component of the cholinergic system in the brain and is involved in cognitive processes such as learning and memory. PNU-282987 binds to the α7 nAChR, inducing a conformational change that opens the ion channel, leading to an influx of cations, primarily calcium (Ca2+), into the neuron. This initial influx triggers a cascade of downstream intracellular signaling events.

While highly selective for the α7 nAChR, PNU-282987 has been noted to act as a functional antagonist at the 5-HT3 receptor, albeit with significantly lower potency.[2][3]

Quantitative Pharmacological Profile

The following tables summarize the key quantitative parameters defining the interaction of PNU-282987 with its primary target and other receptors.

Table 1: Binding Affinity and Functional Potency

| Parameter | Value | Species | Assay Condition | Reference |

| Ki (α7 nAChR) | 26 nM | - | - | [1] |

| Ki (α7 nAChR) | 27 nM | Rat | Displacement of methyllycaconitine (B43530) (MLA) from brain homogenates | [2][3] |

| EC50 (α7 nAChR) | 154 nM | - | Agonist activity | [2][3] |

| EC50 (α7 nAChR) | 47 - 80 nM | - | ERK phosphorylation in PC12 cells | |

| IC50 (5-HT3 Receptor) | 4541 nM | - | Functional antagonism | [2] |

| IC50 (α1β1γδ nAChR) | ≥ 60 µM | - | Blockade | [1] |

| IC50 (α3β4 nAChR) | ≥ 60 µM | - | Blockade | [1] |

Downstream Signaling Pathways

Activation of the α7 nAChR by PNU-282987 initiates several key intracellular signaling cascades, most notably the MAPK/ERK and CaMKII/CREB pathways. These pathways are integral to synaptic plasticity and cognitive function.

MAPK/ERK Pathway

The influx of Ca2+ following α7 nAChR activation can trigger the Ras-Raf-MEK-ERK signaling cascade.[4] Phosphorylated ERK (p-ERK) then translocates to the nucleus to regulate the activity of various transcription factors, including CREB.[5][6] Studies have shown that PNU-282987, particularly in the presence of a positive allosteric modulator (PAM) like PNU-120596, robustly induces the phosphorylation of ERK1/2 in PC12 cells.[7] This effect is attenuated by the selective α7 nAChR antagonist methyllycaconitine (MLA), confirming the receptor's involvement.[7]

CaM-CaMKII-CREB Pathway

The increase in intracellular Ca2+ also activates Calmodulin (CaM). The Ca2+-CaM complex, in turn, activates Ca2+/calmodulin-dependent protein kinase II (CaMKII).[8] Activated CaMKII can then phosphorylate the cAMP response element-binding protein (CREB) at Ser133.[4][8] Phosphorylated CREB (p-CREB) is a critical transcription factor that regulates the expression of genes involved in neuronal growth, synaptic plasticity, and long-term memory formation.[8] Treatment with PNU-282987 has been demonstrated to increase the levels of p-CaMKII and p-CREB in hippocampal neurons.[8]

The following diagram illustrates the primary signaling pathways activated by PNU-282987.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the mechanism of action of PNU-282987.

Radioligand Binding Assay for Ki Determination

-

Objective: To determine the binding affinity (Ki) of PNU-282987 for the α7 nAChR.

-

Protocol:

-

Prepare rat brain homogenates as the source of α7 nAChRs.

-

Incubate the homogenates with a radiolabeled α7 nAChR selective antagonist, such as [3H]methyllycaconitine (MLA).

-

Add increasing concentrations of unlabeled PNU-282987 to compete with the radioligand for binding to the receptor.

-

After incubation, separate the bound and free radioligand by rapid filtration.

-

Measure the amount of bound radioactivity using liquid scintillation counting.

-

Calculate the IC50 value (the concentration of PNU-282987 that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

-

Whole-Cell Patch-Clamp Electrophysiology for EC50 Determination

-

Objective: To measure the functional potency (EC50) of PNU-282987 by recording ion channel currents.

-

Protocol:

-

Culture cells expressing α7 nAChRs (e.g., Xenopus oocytes or mammalian cell lines like GH4C1).

-

Establish a whole-cell patch-clamp configuration on a single cell.

-

Hold the cell membrane at a negative potential (e.g., -60 mV).

-

Apply increasing concentrations of PNU-282987 to the cell via a perfusion system.

-

Record the inward currents evoked by the activation of α7 nAChRs.

-

Plot the current amplitude as a function of PNU-282987 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

The following diagram outlines the general workflow for a patch-clamp experiment.

Western Blotting for Protein Phosphorylation

-

Objective: To detect the phosphorylation of downstream signaling proteins like ERK and CREB.

-

Protocol:

-

Culture appropriate cells (e.g., PC12 or primary neurons) and treat them with PNU-282987 for various time points.

-

Lyse the cells to extract total protein.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-p-ERK, anti-p-CREB).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Strip the membrane and re-probe with antibodies for the total forms of the proteins to normalize the data.

-

In Vivo Effects and Therapeutic Potential

In vivo studies have demonstrated that PNU-282987 can cross the blood-brain barrier and exert pro-cognitive and neuroprotective effects. For instance, it has been shown to improve auditory gating deficits in animal models, a measure of sensory filtering that is impaired in schizophrenia.[9][10] Furthermore, PNU-282987 has been found to enhance GABAergic synaptic activity in brain slices.[9][10] In models of Alzheimer's disease, activation of α7 nAChR by PNU-282987 has been shown to reduce the deposition of amyloid-β, attenuate synaptic loss, and improve learning and memory.[8][11] In the context of chronic intermittent hypoxia, PNU-282987 has been shown to ameliorate cognitive impairment by upregulating the ERK1/2/CREB signaling pathway and reducing apoptosis in the hippocampus.[12][13][14] The compound has also demonstrated anti-inflammatory effects in various models.[15][16][17]

Conclusion

This compound is a highly selective and potent agonist of the α7 nicotinic acetylcholine receptor. Its mechanism of action involves direct binding to and activation of this receptor, leading to calcium influx and the subsequent engagement of downstream signaling pathways, including the MAPK/ERK and CaM-CaMKII-CREB cascades. These pathways are crucial for synaptic plasticity, neuroprotection, and cognitive function. The well-characterized pharmacological profile and demonstrated in vivo efficacy of PNU-282987 make it a valuable research tool and a potential therapeutic lead for a range of neurological and psychiatric disorders characterized by cholinergic deficits and cognitive impairment.

References

- 1. PNU 282987 | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Synapse-to-Nucleus ERK→CREB Transcriptional Signaling Requires Dendrite-to-Soma Ca2+ Propagation Mediated by L-Type Voltage–Gated Ca2+ Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MAPK-ERK Signaling Pathway - Elabscience [elabscience.com]

- 6. Muscarinic receptor antagonists activate ERK-CREB signaling to augment neurite outgrowth of adult sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacology of α7 nicotinic acetylcholine receptor mediated extracellular signal-regulated kinase signalling in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions through restoring the expression of synaptic-associated proteins and the CaM-CaMKII-CREB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The selective alpha7 nicotinic acetylcholine receptor agonist PNU-282987 [N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-4-chlorobenzamide hydrochloride] enhances GABAergic synaptic activity in brain slices and restores auditory gating deficits in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions through restoring the expression of synaptic-associated proteins and the CaM-CaMKII-CREB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. α7 Nicotinic Acetylcholine Receptor Agonist PNU-282987 Ameliorates Cognitive Impairment Induced by Chronic Intermittent Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. α7 Nicotinic Acetylcholine Receptor Agonist PNU-282987 Ameliorates Cognitive Impairment Induced by Chronic Intermittent Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | A Selective α7 Nicotinic Acetylcholine Receptor Agonist, PNU-282987, Attenuates ILC2s Activation and Alternaria-Induced Airway Inflammation [frontiersin.org]

- 16. The α7 nicotinic acetylcholine receptor agonist PNU-282987 ameliorates sepsis-induced acute kidney injury through CD4+CD25+ regulatory T cells in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Protective Effect of the α7 Nicotinic Receptor Agonist PNU-282987 on Dopaminergic Neurons Against 6-Hydroxydopamine, Regulating Anti-neuroinflammatory and the Immune Balance Pathways in Rat - PMC [pmc.ncbi.nlm.nih.gov]

PNU-282987: A Deep Dive into its High Selectivity for the α7 Nicotinic Acetylcholine Receptor

For Immediate Release

This technical guide provides an in-depth analysis of PNU-282987, a potent and highly selective agonist for the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). Targeted at researchers, scientists, and drug development professionals, this document consolidates key quantitative data, details essential experimental protocols for selectivity determination, and visualizes the underlying molecular and experimental frameworks.

Executive Summary

PNU-282987 has emerged as a critical tool in the study of α7 nAChR function and as a potential therapeutic agent for neurological and inflammatory disorders. Its remarkable selectivity for the α7 subtype over other nAChR subtypes and a wide range of other neurotransmitter receptors is a key attribute that underpins its research and clinical interest. This guide will explore the binding and functional characteristics of PNU-282987, the signaling cascades it initiates, and the methodologies used to verify its precise pharmacological profile.

Quantitative Selectivity Profile of PNU-282987

The selectivity of PNU-282987 is quantitatively demonstrated through its binding affinity (Ki) and functional potency (EC50) at the α7 nAChR, contrasted with its significantly lower affinity and activity at other receptors.

Nicotinic Acetylcholine Receptor Subtypes

| Receptor Subtype | Parameter | Value (nM) | Fold Selectivity vs. α7 |

| α7 | Ki | 26[1] | - |

| EC50 | 154[2] | - | |

| α1β1γδ | IC50 | ≥ 60,000[1] | ≥ 2308x (based on Ki) |

| α3β4 | IC50 | ≥ 60,000[1] | ≥ 2308x (based on Ki) |

Other Receptor Targets

| Receptor | Parameter | Value (nM) | Fold Selectivity vs. α7 |

| 5-HT3 | Ki | 930[1] | 36x |

| IC50 | 4541[2] | 29x (based on EC50) | |

| Monoamine Receptors | Activity | Inactive at 1 µM[3] | > 38x |

| Muscarinic Receptors | Activity | Inactive at 1 µM[3] | > 38x |

| Glutamate Receptors | Activity | Inactive at 1 µM[3] | > 38x |

| GABA Receptors | Activity | Inactive at 1 µM[3] | > 38x |

Core Experimental Protocols

The high selectivity of PNU-282987 has been established through rigorous experimental procedures. The following sections detail the methodologies for two key assays used in its characterization.

Radioligand Binding Assay for α7 nAChR Affinity

This assay determines the binding affinity (Ki) of PNU-282987 for the α7 nAChR by measuring its ability to displace a known radiolabeled ligand.

Objective: To quantify the binding affinity of PNU-282987 to the α7 nAChR.

Materials:

-

Radioligand: [3H]-methyllycaconitine ([3H]-MLA), a selective α7 nAChR antagonist.

-

Receptor Source: Rat brain homogenates or cell lines expressing the α7 nAChR.

-

Test Compound: PNU-282987.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Glass fiber filters and a vacuum harvesting system.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Prepare a crude membrane fraction from the receptor source through homogenization and centrifugation.

-

Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of [3H]-MLA, and varying concentrations of PNU-282987.

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of PNU-282987 that inhibits 50% of the specific binding of [3H]-MLA (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology for Functional Activity

This technique measures the ion channel currents elicited by PNU-282987 in cells expressing α7 nAChRs, providing a direct measure of its agonist activity.

Objective: To determine the functional potency (EC50) and efficacy of PNU-282987 as an α7 nAChR agonist.

Materials:

-

Cell Line: Cultured neurons (e.g., rat hippocampal neurons) or a cell line stably expressing the α7 nAChR.

-

Recording Pipettes: Glass micropipettes with a specific resistance.

-

Internal Solution: A solution mimicking the intracellular ionic composition.

-

External Solution: A solution mimicking the extracellular environment.

-

Patch-Clamp Amplifier and Data Acquisition System.

-

Test Compound: PNU-282987.

Procedure:

-

Cell Preparation: Plate cells on coverslips suitable for microscopy.

-

Pipette Filling: Fill a recording pipette with the internal solution.

-

Seal Formation: Under microscopic guidance, carefully bring the pipette tip into contact with the cell membrane to form a high-resistance "giga-seal".

-

Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

-

Voltage Clamp: Clamp the cell membrane potential at a holding potential (e.g., -70 mV).

-

Drug Application: Apply varying concentrations of PNU-282987 to the cell via a perfusion system.

-

Current Recording: Record the inward currents elicited by the activation of α7 nAChR channels.

-

Data Analysis: Plot the peak current amplitude as a function of PNU-282987 concentration to generate a dose-response curve and determine the EC50 value.

Visualizing the Molecular and Experimental Landscape

To further elucidate the context of PNU-282987's activity, the following diagrams illustrate its downstream signaling and the workflow for its selectivity profiling.

α7 Nicotinic Acetylcholine Receptor Signaling Pathway

Activation of the α7 nAChR by an agonist like PNU-282987 leads to the opening of its ion channel, which is highly permeable to calcium ions (Ca2+). The subsequent influx of Ca2+ acts as a second messenger, initiating a cascade of intracellular signaling events. These pathways, including the PI3K-Akt and MAPK/ERK pathways, are crucial in mediating the receptor's effects on neuronal survival, inflammation, and cognitive function.[4][5]

Caption: Signaling pathways activated by PNU-282987 via the α7 nAChR.

Experimental Workflow for Receptor Selectivity Profiling

The determination of a compound's receptor selectivity is a multi-step process. It begins with primary screening to identify initial binding affinity, followed by functional assays to confirm the nature of the interaction (agonist, antagonist, etc.). Subsequent secondary screening against a broad panel of other receptors is then conducted to establish a comprehensive selectivity profile.

Caption: Workflow for determining the receptor selectivity of PNU-282987.

Conclusion

The data and methodologies presented in this guide underscore the exceptional selectivity of PNU-282987 for the α7 nicotinic acetylcholine receptor. Its well-defined pharmacological profile, established through rigorous binding and functional assays, makes it an invaluable tool for investigating the physiological and pathological roles of the α7 nAChR. This detailed understanding is paramount for its continued use in basic research and for the potential development of novel therapeutics targeting this important receptor.

References

- 1. PNU 282987 | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

PNU-282987 Free Base: A Technical Guide for Cognitive Enhancement Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PNU-282987 is a potent and highly selective agonist for the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR), a key target in the central nervous system implicated in cognitive processes such as learning, memory, and attention.[1][2] Its ability to modulate cholinergic neurotransmission has positioned it as a valuable research tool for investigating the therapeutic potential of α7-nAChR activation in various neurological and psychiatric disorders characterized by cognitive deficits. This document provides a comprehensive technical overview of PNU-282987, summarizing its pharmacological profile, detailing its mechanism of action, providing established experimental protocols, and presenting key preclinical data that underscore its utility in cognitive enhancement research.

Core Compound Information

PNU-282987, chemically known as N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-4-chlorobenzamide, is a well-characterized small molecule with specific physicochemical and pharmacological properties.[1]

Chemical and Physical Properties

The fundamental properties of PNU-282987 free base and its commonly used hydrochloride salt are summarized below.

| Property | Value | Reference |

| Chemical Name | N-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-4-chlorobenzamide | [1] |

| Molecular Formula | C₁₄H₁₇ClN₂O | |

| Molecular Weight | 264.75 g/mol (Free Base) | |

| CAS Number | 711085-63-1 (Free Base) / 123464-89-1 (HCl Salt) | [2][3] |

| Appearance | Off-white solid | |

| Purity | ≥98% | [1] |

| Solubility | Soluble in DMSO (up to 100 mM) and 1eq. HCl (up to 100 mM) | |

| Storage | Store at room temperature (RT) or desiccated at -20°C. Stock solutions are stable for up to 3 months at -20°C. | [2] |

Pharmacological Profile

PNU-282987 exhibits high affinity and selectivity for the α7-nAChR, with minimal activity at other nicotinic receptor subtypes and a broad panel of other receptors.[1]

| Parameter | Value | Target/System | Reference |

| Binding Affinity (Ki) | 26 nM | Rat brain homogenates (α7-nAChR) | [1] |

| Agonist Activity (EC₅₀) | 154 nM | α7-nAChR | [4] |

| Off-Target Activity (IC₅₀) | ≥60 µM | α1β1γδ and α3β4 nAChRs | [1] |

| Off-Target Activity (Ki) | 930 nM | 5-HT₃ Receptors | [1] |

Mechanism of Action and Signaling Pathways

PNU-282987 exerts its pro-cognitive effects by binding to and activating α7-nAChRs, which are ligand-gated ion channels highly expressed in brain regions critical for cognition, such as the hippocampus and prefrontal cortex.[5] Activation of these receptors leads to an influx of Ca²⁺, initiating several downstream signaling cascades that are crucial for synaptic plasticity, neuroprotection, and improved neuronal communication.

Core Signaling Cascades

Two primary pathways activated by PNU-282987 are the CaM-CaMKII-CREB and the ERK-CREB pathways.

-

CaM-CaMKII-CREB Pathway: Activation of α7-nAChR by PNU-282987 increases intracellular calcium, which binds to calmodulin (CaM). The Ca²⁺/CaM complex then activates Ca²⁺/calmodulin-dependent protein kinase II (CaMKII). Activated CaMKII phosphorylates the cAMP response element-binding protein (CREB), a transcription factor that promotes the expression of genes involved in synaptic plasticity and memory formation, such as Brain-Derived Neurotrophic Factor (BDNF).[6][7]

-

ERK/CREB Pathway: The α7-nAChR can also modulate the extracellular signal-regulated kinase (ERK) pathway.[8][9] Receptor activation can lead to the phosphorylation and activation of ERK1/2, which in turn phosphorylates CREB, similarly promoting the transcription of pro-cognitive and neuroprotective genes.[10][11][12] Studies in models of chronic intermittent hypoxia show that PNU-282987 ameliorates cognitive dysfunction by upregulating this pathway.[10][13]

Preclinical Evidence for Cognitive Enhancement

Numerous in vivo studies have demonstrated the efficacy of PNU-282987 in improving cognitive deficits across various animal models.

| Animal Model | Cognitive Domain | Key Findings | Doses | Reference |

| APP/PS1_DT Mice (Alzheimer's) | Spatial Learning & Memory | Improved performance in Morris Water Maze (MWM), reduced Aβ deposition, restored synaptic protein expression. | 5 mg/kg | [6][7] |

| Mice with Chronic Intermittent Hypoxia | Spatial & Recognition Memory | Alleviated cognitive dysfunction in MWM and Novel Object Recognition (NOR) tests; reduced hippocampal apoptosis. | Not specified | [10][11][13] |

| Intact Mice | Memory Retention | 1 mg/kg dose improved retention in the MWM task. Higher doses (5 mg/kg) decreased motor activity. | 1, 3, 5 mg/kg | [14] |

| Anesthetized Rats (Schizophrenia Model) | Auditory Sensory Gating | Restored amphetamine-induced deficits in auditory gating, a measure of sensory information processing. | 1, 3 mg/kg (i.v.) | [4][15] |

| Rats with Subarachnoid Hemorrhage | Neurological Deficit | Improved neurological scores and reduced brain edema post-injury. | 4, 12 mg/kg | [16] |

Experimental Protocols and Methodologies

The following sections detail standardized protocols for assessing the cognitive and cellular effects of PNU-282987.

In Vivo Administration

-

Preparation: Dissolve PNU-282987 in sterile 0.9% saline or a vehicle containing DMSO.[16][17] For intraperitoneal (i.p.) injection, ensure the final DMSO concentration is minimal to avoid solvent effects. Adjust pH to ~7.0 if necessary.

-

Dosage: Doses for cognitive studies in rodents typically range from 1 mg/kg to 12 mg/kg.[14][16] A dose of 5 mg/kg has been shown to be effective in Alzheimer's models, while 1 mg/kg was effective for memory retention in healthy mice.[6][14]

-

Administration: Administer via intraperitoneal (i.p.) injection once daily or as a single dose prior to behavioral testing (e.g., 15-30 minutes before).[15][18]

Morris Water Maze (MWM)

This task assesses hippocampal-dependent spatial learning and memory.

-

Apparatus: A circular pool (approx. 1.5m diameter) filled with opaque water, containing a hidden escape platform submerged just below the surface. Visual cues are placed around the room.

-

Acquisition Phase (4-5 days):

-

Mice undergo multiple trials per day.

-

For each trial, the mouse is placed into the pool from a different starting position.

-

The animal is allowed to swim for 60-90 seconds to find the hidden platform.

-

Record the time taken to find the platform (escape latency). If the mouse fails to find it, guide it to the platform.

-

Administer PNU-282987 daily before the first trial.[14]

-

-

Probe Trial (Day 5 or 6):

Western Blotting for Signaling Proteins

This technique is used to quantify changes in protein expression and phosphorylation (e.g., p-CREB, p-ERK).

-

Tissue Preparation: Euthanize animals and rapidly dissect the hippocampus on ice. Homogenize the tissue in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking & Antibody Incubation:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies (e.g., anti-p-CREB, anti-CREB, anti-p-ERK, anti-ERK, anti-Actin) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band density using software like ImageJ.[8][10]

Conclusion

PNU-282987 is a robust and selective α7-nAChR agonist that serves as an indispensable tool for probing the role of the cholinergic system in cognitive function. Its well-defined mechanism of action, centered on the activation of pro-synaptic and neuroprotective signaling pathways like CaMKII-CREB and ERK-CREB, is supported by a strong body of preclinical evidence. The data consistently show its ability to ameliorate cognitive deficits in diverse animal models of disease. The protocols and data summarized in this guide provide a solid foundation for researchers aiming to leverage PNU-282987 in the ongoing search for novel cognitive enhancers.

References

- 1. PNU 282987 | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]

- 2. adooq.com [adooq.com]

- 3. calibrechem.com [calibrechem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions through restoring the expression of synaptic-associated proteins and the CaM-CaMKII-CREB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions through restoring the expression of synaptic-associated proteins and the CaM-CaMKII-CREB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Protective Effect of the α7 Nicotinic Receptor Agonist PNU-282987 on Dopaminergic Neurons Against 6-Hydroxydopamine, Regulating Anti-neuroinflammatory and the Immune Balance Pathways in Rat [frontiersin.org]

- 9. Pharmacology of α7 nicotinic acetylcholine receptor mediated extracellular signal-regulated kinase signalling in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. α7 Nicotinic Acetylcholine Receptor Agonist PNU-282987 Ameliorates Cognitive Impairment Induced by Chronic Intermittent Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. dovepress.com [dovepress.com]

- 14. Behavioral effects of PNU-282987, an alpha7 nicotinic receptor agonist, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Alpha7 nicotinic acetylcholine receptor agonist PNU-282987 attenuates early brain injury in a perforation model of subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Effects of an Alpha7 Nicotinic Receptor Agonist and Stress on Spatial Memory in an Animal Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. α7 Nicotinic Acetylcholine Receptor Agonist PNU-282987 Ameliorates Cognitive Impairment Induced by Chronic Intermittent Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

PNU-282987 Free Base in Alzheimer's Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research on PNU-282987, a selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, in the context of Alzheimer's disease (AD) models. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to support ongoing research and development efforts in this area.

Core Mechanism of Action

PNU-282987 is a potent and selective agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR).[1] In the context of Alzheimer's disease, its therapeutic potential stems from its ability to modulate multiple pathological cascades, including amyloid-β (Aβ) aggregation, neuroinflammation, and synaptic dysfunction. Activation of α7 nAChRs by PNU-282987 has been shown to trigger neuroprotective signaling pathways, ultimately leading to improved cognitive function in various preclinical models.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies investigating the effects of PNU-282987 in Alzheimer's disease models.

In Vitro Studies: Effects on Aβ Pathology and Neuronal Viability

| Parameter | Model System | Treatment | Result | Reference |

| Aβ Aggregation | Primary Astrocytes | 5 µM PNU-282987 pretreatment for 18h, followed by 1 µM Aβ₁₋₄₂ for 24h | Significantly inhibited Aβ accumulation | [2] |

| Neuronal Apoptosis | Primary Hippocampal Neurons | 0.5 µmol/l Aβ oligomers for 24h | Apoptosis rate significantly increased | [3] |

| Primary Hippocampal Neurons | 10 µmol/l PNU-282987 + 0.5 µmol/l Aβ oligomers for 24h | Attenuated Aβ-induced apoptosis | [3] | |

| Aβ Phagocytosis | Primary Cultured Mouse Microglia | 1 µM Aβ for 12h with 10-100 µM PNU-282987 | Promoted Aβ phagocytosis and extracellular Aβ clearance | [4][5] |

In Vivo Studies: Cognitive and Neuropathological Outcomes in AD Mouse Models

| Animal Model | Age | Treatment Protocol | Behavioral Test | Key Findings | Reference |

| APP/PS1 Transgenic Mice | 6 and 10 months | 1 mg/kg PNU-282987 (i.p.) for 2 days before and during testing | Morris Water Maze | Enhanced learning and memory | [6] |

| AD Transgenic Mice | Not Specified | 1 mg/kg PNU-282987 (i.p.) | Open Field, Zero Maze | Reduced anxiety-like behaviors | [1] |

| APP/PS1_DT Mice | 6 and 10 months | Not specified | Immunohistochemistry | Partially alleviated Aβ deposition in the hippocampus |

Key Signaling Pathways

PNU-282987 exerts its neuroprotective effects through the activation of several key intracellular signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on PNU-282987.

Primary Astrocyte Culture and Treatment for Aβ Aggregation Assay

Objective: To assess the effect of PNU-282987 on amyloid-β aggregation in primary astrocytes.

Protocol:

-

Astrocyte Isolation: Primary astrocytes are cultured from Sprague-Dawley rats (8 weeks old).

-

Cell Culture: Cells are maintained at 37°C in a humidified 5% CO₂/95% air atmosphere.

-

PNU-282987 Pretreatment: Astrocytes are pretreated with 5 µM PNU-282987 for 18 hours.[2]

-

Aβ₁₋₄₂ Treatment: Following pretreatment, the culture medium is replaced with medium containing 1 µM of Aβ₁₋₄₂ oligomers for 24 hours.[2]

-

Analysis: Cell lysates are collected for immunoblot analysis of Aβ levels.

Primary Hippocampal Neuron Culture and Apoptosis Assay

Objective: To determine the neuroprotective effect of PNU-282987 against Aβ-induced apoptosis in primary hippocampal neurons.

Protocol:

-

Neuron Isolation: Hippocampi are isolated from Sprague-Dawley rat pups (within 24 hours of birth). The tissue is digested with 0.25% trypsin at 37°C for 15 minutes.

-

Cell Culture: Neurons are cultured in DMEM containing 10% FBS.

-

Treatment: Primary neuron cells are treated with 0.5 µmol/l Aβ oligomers and/or 10 µmol/l PNU-282987 for 24 hours.[3]

-

Apoptosis Detection: Apoptosis is quantified using a FITC Annexin V Apoptosis Detection Kit and flow cytometry.[3]

Morris Water Maze for Cognitive Assessment in APP/PS1 Mice

Objective: To evaluate the effect of PNU-282987 on spatial learning and memory in a transgenic mouse model of Alzheimer's disease.

Protocol:

-

Animal Model: APP/PS1 transgenic mice and wild-type littermates are used.

-

Drug Administration: Mice receive intraperitoneal (i.p.) injections of PNU-282987 (1 mg/kg) or saline.[6] The injections are administered for 2 days prior to the start of the behavioral testing and continue daily throughout the acquisition phase.[6]

-

Apparatus: A circular pool (e.g., 150 cm in diameter) is filled with opaque water. A hidden platform (e.g., 10 cm in diameter) is submerged just below the water surface.[7] Visual cues are placed around the room.

-

Acquisition Phase: Mice undergo multiple trials per day (e.g., 4-6 trials) for 5 consecutive days to learn the location of the hidden platform. The starting position is varied for each trial.[7][8]

-

Probe Trial: 24 hours after the last acquisition trial, the platform is removed, and mice are allowed to swim freely for a set duration (e.g., 60 seconds).

-

Data Analysis: Key parameters recorded and analyzed include escape latency (time to find the platform), path length, and time spent in the target quadrant during the probe trial.[7]

Immunohistochemistry for Aβ Deposition

Objective: To visualize and quantify amyloid-β plaques in the brains of Alzheimer's disease model mice.

Protocol:

-

Tissue Preparation: Mice are perfused with PBS followed by 4% paraformaldehyde. Brains are removed, post-fixed, and sectioned (e.g., 30-40 µm thickness).[9]

-

Antigen Retrieval: Sections are treated to unmask the Aβ antigen.

-

Immunostaining:

-

Sections are blocked to prevent non-specific antibody binding.

-

Incubation with a primary antibody against Aβ (e.g., clone 6E10).

-

Incubation with a corresponding secondary antibody.

-

Detection using a suitable method (e.g., DAB staining).[9]

-

-

Imaging and Analysis: Stained sections are imaged using a microscope, and the Aβ plaque burden is quantified using image analysis software.

This guide provides a comprehensive technical overview of the preclinical evaluation of PNU-282987 in Alzheimer's disease models. The presented data, protocols, and pathway visualizations are intended to serve as a valuable resource for researchers in the field.

References

- 1. Motor and anxiety effects of PNU-282987, an alpha7 nicotinic receptor agonist, and stress in an animal model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PNU282987 inhibits amyloid-β aggregation by upregulating astrocytic endogenous αB-crystallin and HSP-70 via regulation of the α7AChR, PI3K/Akt/HSF-1 signaling axis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions through restoring the expression of synaptic-associated proteins and the CaM-CaMKII-CREB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Activation of α7 Nicotinic Acetylcholine Receptor by its Selective Agonist Improved Learning and Memory of Amyloid Precursor Protein/Presenilin 1 (APP/PS1) Mice via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Water Maze Tasks in Mice: Special Reference to Alzheimer’s Transgenic Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

PNU-282987 for In Vitro Neuroprotection Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of PNU-282987, a selective α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) agonist, for use in in vitro neuroprotection studies. It covers its mechanism of action, key signaling pathways, effective concentrations, and detailed experimental protocols for assessing its neuroprotective effects in various neuronal injury models.

Introduction to PNU-282987

PNU-282987 is a highly selective and potent agonist for the α7 subtype of nicotinic acetylcholine receptors. These receptors are ligand-gated ion channels widely expressed in the central nervous system and are implicated in cognitive processes, inflammation, and neuronal survival. Activation of α7 nAChRs by agonists like PNU-282987 has been shown to exert significant neuroprotective effects against a variety of insults, including excitotoxicity, oxidative stress, and neuroinflammation. This makes PNU-282987 a valuable tool for investigating the therapeutic potential of targeting the cholinergic system in neurodegenerative diseases and acute brain injury.

Quantitative Data Summary

The following tables summarize the effective concentrations of PNU-282987 and its quantitative effects on various cellular markers in different in vitro neuroprotection models.

Table 1: Effective Concentrations of PNU-282987 in In Vitro Neuroprotection Models

| Injury Model | Cell Type | Effective Concentration Range | Optimal Concentration (if specified) | Reference |

| Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | Primary Cortical Neurons | 1 - 100 µM | 100 µM | [1] |

| Amyloid-β (Aβ) Aggregation | Primary Astrocytes | - | 5 µM | [2] |

| Amyloid-β (Aβ)-induced Neurite Outgrowth Reduction | Primary Cortical Neurons | 300 nM - 30 µM | - | [3] |

| 6-Hydroxydopamine (6-OHDA) | - | - | 3 mg/kg (in vivo) | [4] |

| Glutamate Excitotoxicity | - | Not specified | Not specified | - |

| Rotenone/Oligomycin A | SH-SY5Y cells | Concentration-dependent | Not specified |

Table 2: Quantitative Effects of PNU-282987 on Neuroprotective Markers

| Marker | Injury Model | Cell Type | Effect of PNU-282987 | Quantitative Change | Reference |

| Cell Viability | OGD/R | Primary Cortical Neurons | Increased | Dose-dependent increase | [1] |

| LDH Release | OGD/R | Primary Cortical Neurons | Decreased | Dose-dependent decrease | [1] |

| Apoptosis (TUNEL-positive cells) | OGD/R | Primary Cortical Neurons | Decreased | Dose-dependent decrease | [1] |

| Cleaved Caspase-3 | Subarachnoid Hemorrhage (in vivo model) | Neurons | Decreased | Significantly decreased | [5] |

| Phosphorylated Akt (p-Akt) | Subarachnoid Hemorrhage (in vivo model) | Neurons | Increased | Significantly increased | [5] |

| Aβ Aggregation | Amyloid-β | Primary Astrocytes | Inhibited | Markedly inhibited | [2] |

| GFAP-positive cells | 6-OHDA | Astrocytes in SN | Reduced | 20.95 ± 1.53% vs 35.0 ± 2.33% in lesion group | [4] |

Signaling Pathways in PNU-282987-Mediated Neuroprotection

PNU-282987 exerts its neuroprotective effects through the activation of several key intracellular signaling pathways upon binding to the α7 nAChR.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade for promoting cell survival and inhibiting apoptosis. Activation of α7 nAChR by PNU-282987 leads to the phosphorylation and activation of Akt, which in turn can inhibit pro-apoptotic proteins like GSK-3β and activate pro-survival transcription factors.[5]

JAK2/STAT3 Signaling Pathway

The Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway is involved in anti-inflammatory and anti-apoptotic responses. PNU-282987-mediated activation of α7 nAChR can induce the phosphorylation of JAK2, which then phosphorylates and activates STAT3, leading to the transcription of genes involved in neuroprotection.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the neuroprotective effects of PNU-282987.

General Experimental Workflow

The following diagram illustrates a typical workflow for an in vitro neuroprotection study using PNU-282987.

SH-SY5Y Cell Culture and Differentiation

The human neuroblastoma SH-SY5Y cell line is a commonly used model for neuroprotection studies. For a more neuron-like phenotype, differentiation is recommended.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Differentiation Protocol:

-

Seed SH-SY5Y cells at a suitable density.

-

To induce differentiation, reduce the serum concentration to 1% and add 10 µM all-trans-retinoic acid (RA) to the culture medium.

-

Culture the cells for 5-7 days, changing the medium with fresh RA every 2 days. Differentiated cells will exhibit a more neuronal morphology with extended neurites.

-

Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Injury Model

This model simulates ischemic conditions in vitro.

-

OGD Insult:

-

Replace the normal culture medium with glucose-free DMEM.

-

Place the culture plates in a hypoxic chamber with an atmosphere of 95% N2 and 5% CO2 at 37°C for a duration of 2-4 hours.

-

-

Reperfusion:

-

After the OGD period, replace the glucose-free medium with the original complete culture medium.

-

Return the plates to a normoxic incubator (95% air, 5% CO2) at 37°C for 24 hours.

-

-

PNU-282987 Treatment:

-

Pre-treat the cells with PNU-282987 (e.g., 1-100 µM) for 2 hours before initiating the OGD insult.[1]

-

Amyloid-β (Aβ) Toxicity Model

This model is relevant for Alzheimer's disease research.

-

Aβ Preparation: Prepare oligomeric Aβ by dissolving synthetic Aβ peptide (e.g., Aβ1-42) in a suitable solvent like DMSO and then diluting it in culture medium. Incubate at 4°C for 24 hours to allow for oligomerization.

-

Treatment: Add the prepared Aβ oligomers to the neuronal cultures at a final concentration of 1-10 µM.

-

PNU-282987 Co-treatment: PNU-282987 (e.g., 5 µM) can be added simultaneously with or prior to the Aβ treatment.[2]

-

Incubation: Incubate the cells for 24-48 hours before assessing neurotoxicity.

Assessment of Neuroprotection

This colorimetric assay measures the activity of LDH released from damaged cells into the culture medium.

-

After the treatment period, carefully collect the culture supernatant.

-

Follow the instructions of a commercially available LDH cytotoxicity assay kit.

-

Measure the absorbance at the recommended wavelength using a microplate reader.

-

Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of apoptosis.

-

Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

-

Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 2-5 minutes.[6][7]

-

Follow the protocol of a commercial TUNEL assay kit, which typically involves incubating the cells with a reaction mixture containing TdT enzyme and labeled dUTPs.

-

Counterstain the nuclei with a fluorescent dye like DAPI.

-

Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.

Western blotting is used to quantify the expression and phosphorylation status of key proteins in the signaling pathways.

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-Akt, total Akt, Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Densitometrically quantify the protein bands and normalize to a loading control like β-actin or GAPDH.

Conclusion

PNU-282987 is a potent and selective α7 nAChR agonist that demonstrates significant neuroprotective effects in a variety of in vitro models of neuronal injury. Its ability to modulate key signaling pathways involved in cell survival, apoptosis, and inflammation makes it an invaluable research tool for exploring the therapeutic potential of targeting the α7 nAChR in neurological disorders. The experimental protocols outlined in this guide provide a framework for researchers to investigate the neuroprotective properties of PNU-282987 in their specific in vitro systems.

References

- 1. researchgate.net [researchgate.net]

- 2. PNU282987 inhibits amyloid-β aggregation by upregulating astrocytic endogenous αB-crystallin and HSP-70 via regulation of the α7AChR, PI3K/Akt/HSF-1 signaling axis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High content screen microscopy analysis of A beta 1-42-induced neurite outgrowth reduction in rat primary cortical neurons: neuroprotective effects of alpha 7 neuronal nicotinic acetylcholine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protective Effect of the α7 Nicotinic Receptor Agonist PNU-282987 on Dopaminergic Neurons Against 6-Hydroxydopamine, Regulating Anti-neuroinflammatory and the Immune Balance Pathways in Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alpha7 nicotinic acetylcholine receptor agonist PNU-282987 attenuates early brain injury in a perforation model of subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. creative-bioarray.com [creative-bioarray.com]

A Technical Guide to the Anti-inflammatory Effects of PNU-282987 Free Base

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PNU-282987 is a potent and selective agonist for the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR). Its anti-inflammatory properties are primarily mediated through the activation of the cholinergic anti-inflammatory pathway (CAP), a neuro-immune axis that regulates systemic and localized inflammation. By binding to α7nAChR on various immune cells, particularly macrophages, PNU-282987 initiates intracellular signaling cascades that suppress the production of pro-inflammatory cytokines and modulate immune cell function. This document provides an in-depth overview of the mechanisms of action, quantitative effects, and experimental protocols related to the anti-inflammatory efficacy of PNU-282987, serving as a technical resource for research and development.

Mechanism of Action: The Cholinergic Anti-inflammatory Pathway (CAP)

The primary mechanism by which PNU-282987 exerts its anti-inflammatory effects is through the activation of the α7nAChR, a key component of the CAP.[1] The CAP is a physiological pathway where acetylcholine (ACh) released from the vagus nerve interacts with α7nAChRs on immune cells, such as macrophages, to inhibit the production and release of pro-inflammatory cytokines.[1][2][3] PNU-282987 mimics the action of ACh, providing a targeted pharmacological approach to engage this pathway.

Activation of the α7nAChR by PNU-282987 leads to the modulation of several key intracellular signaling pathways:

-

Inhibition of the NF-κB Pathway: A predominant mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. PNU-282987 has been shown to suppress the phosphorylation of IKK and the subsequent phosphorylation and nuclear translocation of the NF-κB p65 subunit.[4][5][6] This prevents the transcription of various pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6.[7]

-

Activation of the JAK2/STAT3 Pathway: The α7nAChR is also linked to the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[3][8] Activation of this pathway by PNU-282987 leads to the phosphorylation of STAT3, which acts as a negative regulator of the inflammatory response, in part by suppressing cytokine synthesis.[8][9]

-

Modulation of MAPK Signaling: Some studies suggest that PNU-282987 can also inhibit the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically the phosphorylation of p38, JNK, and ERK, which are also involved in the inflammatory response.[5]

Quantitative Data on Anti-inflammatory Effects

The efficacy of PNU-282987 has been quantified across various preclinical models of inflammation. The following tables summarize key findings.

Table 1: Effects of PNU-282987 on Macrophage-Mediated Inflammation

| Cell Type | Inflammatory Stimulus | PNU-282987 Concentration | Measured Outcome | Result | Reference |

|---|---|---|---|---|---|

| RAW264.7 Macrophages | LPS (200 ng/mL) | 100 µM | IL-6 mRNA expression | 59.8% reduction vs. LPS alone | [2] |

| RAW264.7 Macrophages | LPS (200 ng/mL) | 100 µM | IL-6 protein secretion | 65.9% reduction vs. LPS alone | [2] |

| RAW264.7 Macrophages | LPS | 100 µM | TNF-α mRNA expression | Significant downregulation | [2] |

| RAW264.7 Macrophages | LPS | 100 µM | IL-1β mRNA expression | Significant downregulation | [2] |

| Bone Marrow-Derived Macrophages (BMDMs) | LPS | Not specified | IL-6 secretion | Strongly inhibited | [10] |

| mHypoA-2/29 Neurons | Microglial Conditioned Medium (MCM-LPS) | 1 µM | IL-6, IL-1β, TNF-α mRNA | Attenuated MCM-LPS-induced increase |[11] |

Table 2: In Vivo Anti-inflammatory Efficacy of PNU-282987

| Disease Model | Animal Model | PNU-282987 Dosage | Measured Outcome | Result | Reference |

|---|---|---|---|---|---|

| Sepsis-induced Acute Kidney Injury | Rat (CLP model) | Low & High Doses | Serum TNF-α & IL-6 | Significantly reduced vs. CLP group | [12] |

| Airway Inflammation | Mouse (IL-33 challenge) | Not specified | IL-5 & IL-13 levels in BALF | Significantly decreased | [4] |

| Airway Inflammation | Mouse (Alternaria challenge) | Not specified | IL-5 & IL-13 levels in BALF | Profoundly reduced | [13] |

| Experimental Colitis | Mouse (DSS model) | 10 mg/kg/day, i.p. | Colonic TNF-α, IL-6, IL-1β | Significantly downregulated | [5] |

| Neuroinflammation | Rat (6-OHDA lesion) | 3 mg/kg, i.p. | GFAP+ activated astrocytes | Reduced from 35% to 20.95% | [14][15] |

| Psoriasis-like Inflammation | Mouse (IMQ model) | Not specified | Pro-inflammatory mediators | Alleviated inflammation | [6] |

| Acute Lung Injury | Rat | Not specified | Neutrophil recruitment, TNF-α, IL-1β, IL-6 | All reduced | [7] |

| COPD-like model | Mouse (Elastase/LPS) | 3 mg/kg | TNF-α, IFN-β, IL-6 in BALF | Reduced levels |[16] |

Detailed Experimental Protocols

The following sections describe common methodologies used to evaluate the anti-inflammatory effects of PNU-282987.

In Vitro Macrophage Inflammation Assay

-

Cell Culture: RAW264.7 murine macrophage-like cells or primary bone marrow-derived macrophages (BMDMs) are cultured in appropriate media (e.g., DMEM with 10% FBS).

-

Experimental Workflow:

-

Cells are seeded in multi-well plates and allowed to adhere.

-

Cells are pre-treated with PNU-282987 (e.g., 100 µM) for a specified duration (e.g., 6-8 hours).[2]

-

Inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 200 ng/mL) to the culture medium.[2]

-

Cells and supernatants are harvested after an incubation period (e.g., 12-24 hours).

-

-

Endpoint Analysis:

-

Cytokine Measurement (ELISA): Culture supernatants are analyzed using Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the concentration of secreted proteins like IL-6, TNF-α, and IL-1β.[2]

-

Gene Expression (qPCR): RNA is extracted from the cells, reverse-transcribed to cDNA, and analyzed by quantitative PCR (qPCR) to measure the mRNA expression levels of target inflammatory genes.[2]

-

Signaling Pathway Analysis (Western Blot): Cell lysates are prepared and subjected to SDS-PAGE and Western blotting to detect the phosphorylation status of key signaling proteins like NF-κB p65, IκBα, STAT3, and JAK2.[6]

-

In Vivo Dextran Sulfate Sodium (DSS)-Induced Colitis Model

-

Animal Model: C57BL/6 mice are typically used.[5]

-

Induction of Colitis: Acute colitis is induced by administering 3% DSS in the drinking water for a period of 7-9 days.[5]

-

Treatment Protocol:

-

Endpoint Analysis:

-

Clinical Assessment: Mice are monitored daily for weight loss, stool consistency, and bleeding to calculate a Disease Activity Index (DAI).[5]

-

Histological Analysis: At the end of the experiment, colons are excised, and length is measured. Tissues are fixed, sectioned, and stained (e.g., with H&E) to assess mucosal damage, crypt loss, and inflammatory cell infiltration.[5]

-

Immunohistochemistry: Colon sections are stained for markers of immune cells, such as F4/80 for macrophages and Ly6G for neutrophils, to quantify infiltration.[5]

-

Biomarker Analysis: Colon tissue homogenates are used for Western blot analysis (to assess NF-κB and MAPK pathway activation) and qPCR or ELISA to measure cytokine levels.[5]

-

In Vivo Airway Inflammation Model

-

Animal Model: 6 to 8-week-old C57BL/6J female mice.[13]

-

Induction of Inflammation: Mice receive intranasal (i.n.) challenges with either recombinant IL-33 or Alternaria Alternata (AA) extract (e.g., 100 µ g/dose ) for four consecutive days.[4]

-

Treatment Protocol: PNU-282987 is administered to mice in conjunction with the inflammatory challenges.[4]

-

Endpoint Analysis:

-

Bronchoalveolar Lavage Fluid (BALF) Analysis: BALF is collected to measure total and differential immune cell counts (e.g., eosinophils). Cytokine levels (IL-5, IL-13) in the BALF are measured by ELISA.[4]

-

Lung Histology: Lungs are processed for histological analysis (H&E and PAS staining) to assess inflammatory cell infiltration and goblet cell hyperplasia.[13]

-

Flow Cytometry: Lung tissue is digested to create a single-cell suspension. Flow cytometry is used to identify and quantify specific immune cell populations, such as Type 2 Innate Lymphoid Cells (ILC2s), and their activation status (e.g., expression of Ki67, GATA3).[4][17]

-

Conclusion

PNU-282987 is a selective α7nAChR agonist with well-documented anti-inflammatory effects across a range of preclinical models. Its mechanism of action is centered on the activation of the cholinergic anti-inflammatory pathway, leading to the suppression of pro-inflammatory signaling cascades, most notably the NF-κB pathway, and the activation of the protective JAK2/STAT3 pathway. The quantitative data demonstrates significant reductions in key inflammatory cytokines and immune cell infiltration in models of respiratory, gastrointestinal, and neuro-inflammation. The detailed protocols provided herein offer a foundation for the continued investigation and development of PNU-282987 and other α7nAChR agonists as novel anti-inflammatory therapeutics.

References

- 1. Cholinergic anti-inflammatory pathway and COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Inflammation Regulation via an Agonist and Antagonists of α7 Nicotinic Acetylcholine Receptors in RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Selective α7 Nicotinic Acetylcholine Receptor Agonist, PNU-282987, Attenuates ILC2s Activation and Alternaria-Induced Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protective effect of α7 nicotinic acetylcholine receptor activation on experimental colitis and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Nicotinic acetylcholine receptors: Therapeutic targets for novel ligands to treat pain and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. α7 Nicotinic Acetylcholine Receptor Stimulation Attenuates Neuroinflammation through JAK2-STAT3 Activation in Murine Models of Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chronic exposure to nicotine enhances insulin sensitivity through α7 nicotinic acetylcholine receptor-STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. mdpi.com [mdpi.com]

- 12. The α7 nicotinic acetylcholine receptor agonist PNU-282987 ameliorates sepsis-induced acute kidney injury through CD4+CD25+ regulatory T cells in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | A Selective α7 Nicotinic Acetylcholine Receptor Agonist, PNU-282987, Attenuates ILC2s Activation and Alternaria-Induced Airway Inflammation [frontiersin.org]

- 14. Frontiers | Protective Effect of the α7 Nicotinic Receptor Agonist PNU-282987 on Dopaminergic Neurons Against 6-Hydroxydopamine, Regulating Anti-neuroinflammatory and the Immune Balance Pathways in Rat [frontiersin.org]

- 15. Protective Effect of the α7 Nicotinic Receptor Agonist PNU-282987 on Dopaminergic Neurons Against 6-Hydroxydopamine, Regulating Anti-neuroinflammatory and the Immune Balance Pathways in Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 16. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 17. A Selective α7 Nicotinic Acetylcholine Receptor Agonist, PNU-282987, Attenuates ILC2s Activation and Alternaria-Induced Airway Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

PNU-282987 signaling pathways in neurons

An In-depth Technical Guide on the Core Signaling Pathways of PNU-282987 in Neurons

Audience: Researchers, scientists, and drug development professionals.

Introduction

PNU-282987 is a highly selective and potent agonist for the alpha7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), a ligand-gated ion channel widely expressed in the central nervous system.[1] As a member of the nicotinic receptor family, the α7 nAChR is implicated in a variety of neuronal processes, including learning, memory, and attention. Its dysfunction has been linked to several neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and cognitive impairments.[2] PNU-282987 serves as a critical pharmacological tool for elucidating the downstream signaling cascades initiated by the activation of α7 nAChRs and holds therapeutic potential for treating cognitive deficits.[3] This guide provides a comprehensive overview of the core signaling pathways modulated by PNU-282987 in neurons, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Data Presentation

The following tables summarize the key quantitative data associated with PNU-282987's pharmacological profile and its effects on various signaling pathways.

Table 1: Pharmacological Profile of PNU-282987

| Parameter | Value | Species/System | Reference |

| Ki | 26 nM | Rat brain homogenates | [1] |

| Ki | 27 nM | Rat brain homogenates | [4] |

| EC50 | 154 nM | α7 nAChR activity | [4] |

| EC50 | 47 - 80 nM | ERK phosphorylation (in presence of PNU-120596) | [5] |

| IC50 | ≥ 60 µM | α1β1γδ and α3β4 nAChRs | [1] |

| Ki | 930 nM | 5-HT3 receptors | |

| IC50 | 4541 nM | 5-HT3 receptor | [4] |

Table 2: Effective Concentrations of PNU-282987 in Cellular and In Vivo Studies

| Concentration/Dose | Experimental System | Observed Effect | Reference |

| 5 µM | Primary astrocytes | Activation of PI3K/Akt pathway | [6] |

| 10 µM | PC12 cells | Neurite retraction | [7] |

| 30 µM | Rat hippocampal neurons | Evokes maximal currents | [4][8] |

| 1, 10, 100 µM | Primary cortical neurons | Dose-dependent protection from OGD/R injury | |

| 3 mg/kg (i.p.) | Rat model of Parkinson's disease | Improved motor deficits | [9][10] |

| 5 mg/kg | Mice | Decreased motor activity | [2] |

Core Signaling Pathways

PNU-282987, through its specific activation of the α7 nAChR, triggers a cascade of intracellular signaling events that are crucial for neuronal function and survival. The primary pathways are detailed below.

The CaM-CaMKII-CREB Signaling Pathway

Activation of the α7 nAChR, a ligand-gated ion channel, by PNU-282987 leads to an influx of calcium ions (Ca²⁺) into the neuron. This increase in intracellular Ca²⁺ is a pivotal event that initiates multiple downstream cascades. One of the most critical is the activation of the Calmodulin (CaM) - Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) - cAMP response element-binding protein (CREB) pathway.[2]

Upon binding Ca²⁺, CaM undergoes a conformational change that enables it to activate CaMKII. Activated CaMKII, in turn, phosphorylates CREB. Phosphorylated CREB (p-CREB) translocates to the nucleus and acts as a transcription factor, upregulating the expression of genes involved in synaptic plasticity, neuronal growth, and long-term memory formation, such as Brain-Derived Neurotrophic Factor (BDNF).[2][3][11] Studies have shown that PNU-282987 treatment increases the expression of p-CaMKII and p-CREB in hippocampal neurons.[2]

References

- 1. PNU 282987 | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]

- 2. Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions through restoring the expression of synaptic-associated proteins and the CaM-CaMKII-CREB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Pharmacology of α7 nicotinic acetylcholine receptor mediated extracellular signal-regulated kinase signalling in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Alpha 7 nicotinic receptors attenuate neurite development through calcium activation of calpain at the growth cone | PLOS One [journals.plos.org]

- 8. mdpi.com [mdpi.com]

- 9. Protective Effect of the α7 Nicotinic Receptor Agonist PNU-282987 on Dopaminergic Neurons Against 6-Hydroxydopamine, Regulating Anti-neuroinflammatory and the Immune Balance Pathways in Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Protective Effect of the α7 Nicotinic Receptor Agonist PNU-282987 on Dopaminergic Neurons Against 6-Hydroxydopamine, Regulating Anti-neuroinflammatory and the Immune Balance Pathways in Rat [frontiersin.org]

- 11. Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions through restoring the expression of synaptic-associated proteins and the CaM-CaMKII-CREB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

PNU-282987: A Selective α7 Nicotinic Acetylcholine Receptor Agonist for the Management of Neuropathic Pain

An In-depth Technical Guide for Drug Development Professionals

Introduction

PNU-282987 is a potent and selective agonist for the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a ligand-gated ion channel implicated in various physiological processes, including inflammation and neurotransmission. Emerging preclinical evidence highlights its potential as a novel, non-opioid therapeutic agent for neuropathic pain, a debilitating condition that remains a significant clinical challenge. This document provides a comprehensive technical overview of PNU-282987, summarizing its mechanism of action, efficacy in various animal models of neuropathic pain, and detailed experimental protocols for its evaluation.

Core Mechanism of Action: α7 nAChR Activation and Anti-Neuroinflammation

PNU-282987 exerts its analgesic effects primarily through the activation of α7 nAChRs. In the context of neuropathic pain, the expression of spinal α7 nAChRs is often significantly downregulated.[1] PNU-282987 has been shown to not only activate the existing receptors but also to reverse this downregulation with repeated administration.[1][2][3]

The activation of α7 nAChRs by PNU-282987 initiates a downstream signaling cascade that culminates in the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway.[1] NF-κB is a critical transcription factor that governs the expression of various pro-inflammatory cytokines. By inhibiting NF-κB, PNU-282987 effectively suppresses neuroinflammation, a key driver in the pathogenesis and maintenance of chronic pain states.[3][4] This mechanism contributes to the attenuation of pain hypersensitivity, including mechanical allodynia and thermal hyperalgesia.[2][5]

Data Presentation: Efficacy in Preclinical Models

PNU-282987 has demonstrated significant analgesic efficacy across a range of rodent models of neuropathic and inflammatory pain. The following table summarizes the key quantitative findings from these studies.

| Neuropathic Pain Model | Species | Drug Administration (Dose, Route) | Key Findings (Quantitative Data) |

| Cancer-Induced Bone Pain (CIBP) | Rat | Single Dose: 0.25 and 0.5 mg/kg, intrathecal (i.t.) | Significantly reversed mechanical allodynia (increased Paw Withdrawal Thresholds - PWTs) for a duration of 0.5 to 2.5 hours. The 0.1 mg/kg dose had no significant effect.[1] |

| Cancer-Induced Bone Pain (CIBP) | Rat | Chronic: 0.5 mg/kg/day for 5 days, i.t. | Consistently alleviated mechanical allodynia over the 5-day treatment period. Also reversed the CIBP-induced downregulation of α7 nAChR protein expression in the spinal cord.[1] |

| Chronic Constriction Injury (CCI) | Rat | Daily administration (dose not specified) | Produced acute analgesia in response to noxious mechanical stimuli. Reduced macrophage infiltration and attenuated morphological changes of the sciatic nerve.[5] |

| Chemotherapy-Induced Neuropathy (CIN) - Oxaliplatin | Rat | Not specified | Reduced cold allodynia (cold plate test) and mechanical hyperalgesia (paw pressure and von Frey tests). Prevented the oxaliplatin-induced downregulation of α7 nAChR protein in the sciatic nerve, DRG, and spinal cord.[2][5] |

| Visceral Pain (DSS-induced colitis) | Mouse | 0.1 - 1.0 mg/kg, intraperitoneal (i.p.) | Significantly reduced referred mechanical hyperalgesia as measured by the von Frey test. Did not attenuate the underlying colonic inflammation or tissue damage.[5][6] |

Experimental Protocols

Detailed and reproducible methodologies are crucial for evaluating the therapeutic potential of compounds like PNU-282987. Below are protocols for two common neuropathic pain models in which this compound has been tested.

Cancer-Induced Bone Pain (CIBP) Model

This model simulates the persistent pain experienced by patients with bone metastases.

-

Model Induction:

-

Cell Culture: Walker 256 tumor cells are cultured under standard conditions.

-

Anesthesia: Female Wistar rats (180-220g) are anesthetized (e.g., with 10% chloral (B1216628) hydrate, 3.5 mL/kg, i.p.).

-

Tibial Implantation: A small hole is drilled into the tibial medullary cavity of the rat's left hind limb. A micro-syringe is used to inject approximately 1 x 10⁵ Walker 256 cells (in 10 µL of saline) into the cavity. The hole is then sealed with bone wax. Sham animals undergo the same procedure but are injected with saline only.

-

-

Drug Administration:

-

Intrathecal (i.t.) Injection: For spinal delivery, drugs are administered via intrathecal injection. PNU-282987 is dissolved in 0.9% saline.[1]

-

Acute Treatment: A single dose (e.g., 0.1, 0.25, or 0.5 mg/kg) is administered on day 14 or 21 post-tumor cell implantation.[1]

-

Chronic Treatment: Daily doses (e.g., 0.5 mg/kg) are administered for a set period, such as from day 14 to day 18 post-implantation.[1]

-

-

Behavioral Assessment (Mechanical Allodynia):

-

Apparatus: Testing is performed using a set of von Frey filaments with calibrated bending forces.

-

Procedure: Rats are placed in individual plexiglass chambers on an elevated mesh floor and allowed to acclimate for 30 minutes.

-

Stimulation: The filaments are applied perpendicularly to the plantar surface of the hind paw with sufficient force to cause slight bending. A positive response is a sharp withdrawal or flinching of the paw.

-

Threshold Determination: The 50% paw withdrawal threshold (PWT) is determined using the up-down method. Testing begins with a filament in the middle of the force range and proceeds to the next stronger or weaker filament depending on the response.

-

Timing: For acute studies, PWTs are measured at multiple time points (e.g., 0.5, 1, 1.5, 2, 2.5, and 3 hours) after drug injection.[1]

-

Chronic Constriction Injury (CCI) Model

The CCI model is a widely used model of peripheral nerve injury-induced neuropathic pain.[7][8]

-

Model Induction:

-

Anesthesia: Rats are anesthetized as described above.

-

Surgical Procedure: The common sciatic nerve is exposed at the mid-thigh level through blunt dissection of the biceps femoris muscle.[9]

-

Ligation: Proximal to the sciatic trifurcation, four loose ligatures (e.g., 4-0 chromic gut) are tied around the nerve with about 1 mm spacing between them. The ligatures should be tightened just enough to cause a slight constriction without arresting circulation.[9][10]

-

Closure: The muscle and skin layers are closed with sutures.

-

-

Drug Administration:

-

PNU-282987 can be administered systemically (e.g., intraperitoneally) or locally. Daily administration has been shown to be effective.[5]

-

-

Behavioral Assessment (Thermal Hyperalgesia):

-

Apparatus: A plantar test apparatus (e.g., Hargreaves' test) is used. This device directs a radiant heat source to the plantar surface of the paw.

-

Procedure: Rats are placed in plexiglass chambers on a glass floor and allowed to acclimate.

-

Stimulation: The radiant heat source is positioned under the glass floor directly beneath the target paw, and the beam is activated.

-

Latency Measurement: The time taken for the rat to withdraw its paw from the stimulus is automatically recorded as the paw withdrawal latency (PWL). A cut-off time (e.g., 20 seconds) is set to prevent tissue damage.

-

Confirmation of Neuropathy: A significant decrease in PWL in the ipsilateral (injured) paw compared to the contralateral paw or baseline indicates the development of thermal hyperalgesia.[9]

-

Conclusion and Future Directions

PNU-282987 demonstrates consistent efficacy in attenuating pain behaviors in multiple, mechanistically distinct animal models of neuropathic pain. Its primary mechanism, involving the activation of the α7 nAChR and subsequent inhibition of the pro-inflammatory NF-κB pathway, presents a compelling alternative to traditional analgesics. The ability of PNU-282987 to not only provide symptomatic relief but also to potentially reverse pathological changes, such as the downregulation of its target receptor, underscores its disease-modifying potential. Further research should focus on optimizing dosing regimens, exploring its efficacy in other neuropathic pain etiologies (e.g., diabetic neuropathy), and conducting thorough safety and pharmacokinetic profiling to pave the way for clinical translation.